molecular formula C21H22O4 B2923794 7-ethoxy-8-methyl-3-(4-propylphenoxy)-4H-chromen-4-one CAS No. 315233-21-7

7-ethoxy-8-methyl-3-(4-propylphenoxy)-4H-chromen-4-one

Cat. No.: B2923794
CAS No.: 315233-21-7
M. Wt: 338.403
InChI Key: QQIPLPFIOKVAFU-UHFFFAOYSA-N
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Description

7-Ethoxy-8-methyl-3-(4-propylphenoxy)-4H-chromen-4-one is a synthetic chromenone derivative characterized by a bicyclic 4H-chromen-4-one core substituted with ethoxy (C-7), methyl (C-8), and 4-propylphenoxy (C-3) groups. Chromenones, or flavones, are a class of oxygen-containing heterocycles with diverse biological activities, including antimicrobial, antioxidant, and anticancer properties . The ethoxy and propylphenoxy substituents in this compound likely enhance its lipophilicity and metabolic stability compared to simpler hydroxy-substituted analogs, making it a candidate for pharmaceutical or agrochemical applications .

Properties

IUPAC Name

7-ethoxy-8-methyl-3-(4-propylphenoxy)chromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22O4/c1-4-6-15-7-9-16(10-8-15)25-19-13-24-21-14(3)18(23-5-2)12-11-17(21)20(19)22/h7-13H,4-6H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQIPLPFIOKVAFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC=C(C=C1)OC2=COC3=C(C2=O)C=CC(=C3C)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-ethoxy-8-methyl-3-(4-propylphenoxy)-4H-chromen-4-one typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 7-ethoxy-8-methylchromen-4-one with 4-propylphenol in the presence of a suitable catalyst. The reaction is carried out in an organic solvent, such as ethanol or methanol, at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and purity, often involving continuous flow reactors and advanced purification techniques to ensure the high quality of the final product.

Chemical Reactions Analysis

Types of Reactions

7-ethoxy-8-methyl-3-(4-propylphenoxy)-4H-chromen-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the chromen-4-one moiety to chroman-4-one derivatives.

    Substitution: The phenoxy group can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce chroman-4-one derivatives. Substitution reactions can lead to a variety of substituted phenoxy derivatives.

Scientific Research Applications

7-ethoxy-8-methyl-3-(4-propylphenoxy)-4H-chromen-4-one has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound’s biological activity is studied for potential therapeutic applications, such as anti-inflammatory or anticancer agents.

    Medicine: Research explores its potential as a lead compound for drug development.

    Industry: It may be used in the development of new materials or as a chemical intermediate in various industrial processes.

Mechanism of Action

The mechanism by which 7-ethoxy-8-methyl-3-(4-propylphenoxy)-4H-chromen-4-one exerts its effects involves interactions with specific molecular targets and pathways. These may include binding to enzymes or receptors, modulating signaling pathways, or affecting gene expression. Detailed studies are required to elucidate the exact molecular mechanisms and targets involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Chromenone Derivatives

Structural Features and Substituent Effects

The table below compares the substituent patterns and molecular weights of key chromenone derivatives:

Compound Name Substituents (Positions) Molecular Formula Molecular Weight Source/Application Reference
7-Ethoxy-8-methyl-3-(4-propylphenoxy)-4H-chromen-4-one Ethoxy (C-7), Methyl (C-8), 4-Propylphenoxy (C-3) C₂₂H₂₄O₄ 376.43 Synthetic (Agrochemical/Pharmaceutical)
Daidzein Hydroxy (C-7), 4-Hydroxyphenyl (C-3) C₁₅H₁₀O₄ 254.24 Natural (Soy isoflavone)
5-Hydroxy-2-hydroxymethyl-4H-chromen-4-one Hydroxy (C-5), Hydroxymethyl (C-2) C₁₀H₈O₄ 192.17 Fungal metabolite
2-(4-Methylphenyl)-7-(2-methylpropoxy)-4H-chromen-4-one 4-Methylphenyl (C-2), 2-Methylpropoxy (C-7) C₂₁H₂₂O₃ 322.40 Synthetic (Crystallography study)
Pyrimidine-containing 4H-chromen-4-one derivatives Pyrimidine (Variable positions) Variable ~350–400 Synthetic (Antibacterial)

Key Observations :

  • Synthetic vs. Natural : Natural derivatives (e.g., daidzein) prioritize hydroxy groups for hydrogen bonding, while synthetic analogs (e.g., the target compound) incorporate alkoxy/aryloxy groups to modulate bioavailability .
Antimicrobial Activity
  • Target Compound: Limited direct data, but structurally similar pyrimidine-containing chromenones show potent antibacterial activity against Xanthomonas oryzae (MIC < 10 μg/mL) .
  • Fungal Chromenones: 5-Hydroxy-2-hydroxymethyl-4H-chromen-4-one exhibits antifungal activity against Candida albicans (inhibition zone: 12–15 mm) but is less potent than fluconazole .
  • Anti-MRSA Activity: Chromenones like 8-methyleugenitol (from ) show moderate anti-MRSA activity (inhibition zone: 8–10 mm), suggesting the target compound’s ethoxy group may enhance potency due to increased steric bulk .
Antioxidant Potential
  • Chromenones with imino groups (e.g., 3-((3-hydroxypyridin-2-ylimino)methyl)-4H-chromen-4-one) demonstrate antioxidant activity via low bond dissociation energy (BDE: 75–80 kcal/mol) and high HOMO values (−5.2 eV), indicating electron-donating capacity . The target compound’s ethoxy group may reduce antioxidant efficacy compared to hydroxy-substituted analogs due to decreased polarity .

Physicochemical and Structural Properties

Crystal Packing and Stability
  • The crystal structure of 2-(4-methylphenyl)-7-(2-methylpropoxy)-4H-chromen-4-one () reveals π-π stacking interactions (3.50 Å) and pseudo-ring formation via C–H···O bonds, stabilizing the lattice . Similar interactions are anticipated for the target compound, given its bulky aryloxy substituents.

Biological Activity

7-Ethoxy-8-methyl-3-(4-propylphenoxy)-4H-chromen-4-one is a synthetic organic compound belonging to the class of chromones, which are known for their diverse biological activities. This compound has garnered interest due to its potential therapeutic applications, particularly in anti-inflammatory and anticancer research.

  • Molecular Formula : C21H22O4
  • Molecular Weight : 338.4 g/mol
  • CAS Number : 315233-21-7

The biological activity of this compound is attributed to its interaction with various molecular targets. These may include:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways.
  • Receptor Modulation : It could interact with specific receptors that mediate cellular responses to stimuli.
  • Gene Expression Regulation : The compound may influence the expression of genes related to cell proliferation and apoptosis.

Biological Activity

Research indicates that chromones, including this compound, exhibit a range of biological activities:

  • Anti-inflammatory Effects :
    • Studies have shown that chromones can inhibit cyclooxygenase (COX) enzymes, which are key players in the inflammatory response. For instance, compounds similar to this chromone have demonstrated the ability to reduce inflammation in various models .
  • Anticancer Properties :
    • Chromones are being explored for their potential anticancer effects. They may induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including modulation of signaling pathways involved in cell survival .
  • Antimicrobial Activity :
    • Some studies suggest that chromones possess antimicrobial properties, making them potential candidates for developing new antibiotics .

Case Study 1: Anti-inflammatory Activity

A study conducted by Bojase et al. demonstrated that a related chromone inhibited COX enzymes effectively, leading to decreased production of inflammatory mediators in vitro. This supports the hypothesis that this compound may exert similar effects.

Case Study 2: Anticancer Research

In a recent investigation, derivatives of chromones were tested against various cancer cell lines. The results indicated significant cytotoxic effects, suggesting that this compound could be further explored as an anticancer agent.

Comparative Analysis with Similar Compounds

Compound NameMolecular FormulaKey Biological Activity
7-Ethoxy-8-methylchromen-4-oneC21H22O4Anti-inflammatory
7-Hydroxy-8-methylchromen-4-oneC19H18O4Antioxidant
7-Ethoxy-2-methylchromen-4-oneC20H22O4Anticancer

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